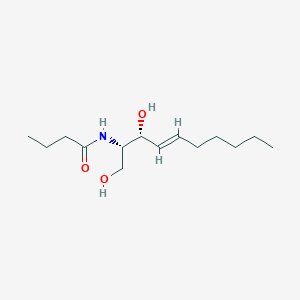

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

Overview

Description

Synthesis Analysis

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine involves regioselective lithiation at the 5-position followed by reaction with various electrophiles to afford 5-substituted 2'-deoxyuridines. This method provides a straightforward approach to synthesizing stable spin-labeled derivatives in good yields (Aso et al., 2003).

Molecular Structure Analysis

The molecular structure of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine and its derivatives has been extensively studied, revealing intricate details about their chemical framework. For example, the crystal structure of 5-acetyl-2'-deoxyuridine has been elucidated, showing a monoclinic space group and providing insights into the planarity of the pyrimidine ring and the orientation of substituent groups (Barr et al., 1980).

Chemical Reactions and Properties

The chemical reactivity of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine includes its potential for various chemical transformations, such as selective alkylation to produce thymidine derivatives. These reactions highlight its versatility and utility in synthesizing nucleoside analogs with potential biological applications (Alauddin & Conti, 1994).

Scientific Research Applications

Synthesis and Modification of Nucleosides : This compound has been used in the synthesis of 5-substituted 2'-deoxyuridines, demonstrating its utility in creating stable spin-labeled nucleosides (Aso et al., 2003).

Probe for Ribonucleotide Reductases Mechanism : In a study by Wnuk et al., the compound was utilized to produce 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, which serves as a probe for understanding the mechanism of ribonucleotide reductase inactivation (Wnuk et al., 2002).

Development of Boron Neutron Capture Therapy (BNCT) Drugs : Semioshkin et al. reported the synthesis of new 2'-deoxyuridine modifications for potential use in BNCT, highlighting the versatility of this compound in drug development (Semioshkin et al., 2013).

Precursor for Thymidine Synthesis : Alauddin and Conti used variants of this compound as precursors for the synthesis of thymidine, an essential component in DNA (Alauddin & Conti, 1994).

Synthesis of α-Aminophosphonate Derivatives : Shang et al. explored its use in the preparation of α-aminophosphonate derivatives of 2′-deoxyuridine, contributing to the diversity of nucleoside analogs (Shang, Chen, & Huang, 2007).

Study of DNA Super-Structures : Biemann et al. investigated the self-aggregation of 2'-deoxy-3',5'-bis(tert-butyldimethylsilyl)-cytidine in solutions, providing insights into DNA super-structures (Biemann et al., 2011).

Inhibitor of HIV-1 : Balzarini et al. studied derivatives of this compound as potent and selective inhibitors of HIV-1, highlighting its potential in antiviral therapy (Balzarini et al., 1992).

properties

IUPAC Name |

1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15?,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEAALKCPSPQCU-WOEZKJSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675706 | |

| Record name | 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione | |

CAS RN |

64911-18-8 | |

| Record name | 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)